Cas no 1274948-07-0 (MJAOGDUAQODTCS-WQGAEACMSA-N)

MJAOGDUAQODTCS-WQGAEACMSA-N 化学的及び物理的性質
名前と識別子
-
- (1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride
- N-(thiophen-2-ylmethyl)-3-(thiophen-2-ylmethylimino)inden-1-amine;hydrochloride
- (1-(1-Aza-2-(2-thienyl)ethylidene)inden-3-yl)(2-thienylmethyl)amine hydrochloride
- MJAOGDUAQODTCS-WQGAEACMSA-N
-
- MDL: MFCD01114515
- インチ: 1S/C19H16N2S2.ClH/c1-2-8-17-16(7-1)18(20-12-14-5-3-9-22-14)11-19(17)21-13-15-6-4-10-23-15;/h1-11,20H,12-13H2;1H/b21-19+;
- InChIKey: MJAOGDUAQODTCS-UXJRWBAGSA-N
- ほほえんだ: Cl.S1C=CC=C1CNC1=C/C(/C2C=CC=CC1=2)=N\CC1=CC=CS1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 474
- トポロジー分子極性表面積: 80.9
MJAOGDUAQODTCS-WQGAEACMSA-N 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-7244-20MG |
(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride |
1274948-07-0 | >90% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | MS-7244-1MG |
(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride |
1274948-07-0 | >90% | 1mg |
£37.00 | 2025-02-08 | |
abcr | AB162011-10g |
(1-(1-Aza-2-(2-thienyl)ethylidene)inden-3-yl)(2-thienylmethyl)amine hydrochloride; . |
1274948-07-0 | 10g |
€482.50 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624617-2mg |
N-(thiophen-2-ylmethyl)-1-((thiophen-2-ylmethyl)imino)-1H-inden-3-amine hydrochloride |
1274948-07-0 | 98% | 2mg |
¥495.00 | 2024-08-09 | |
abcr | AB162011-5 g |
(1-(1-Aza-2-(2-thienyl)ethylidene)inden-3-yl)(2-thienylmethyl)amine hydrochloride |
1274948-07-0 | 5g |
€377.50 | 2023-05-08 | ||
Key Organics Ltd | MS-7244-50MG |
(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride |
1274948-07-0 | >90% | 50mg |
£102.00 | 2025-02-08 | |
abcr | AB162011-5g |
(1-(1-Aza-2-(2-thienyl)ethylidene)inden-3-yl)(2-thienylmethyl)amine hydrochloride; . |
1274948-07-0 | 5g |
€377.50 | 2024-06-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624617-25mg |
N-(thiophen-2-ylmethyl)-1-((thiophen-2-ylmethyl)imino)-1H-inden-3-amine hydrochloride |
1274948-07-0 | 98% | 25mg |
¥1428.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624617-1mg |
N-(thiophen-2-ylmethyl)-1-((thiophen-2-ylmethyl)imino)-1H-inden-3-amine hydrochloride |
1274948-07-0 | 98% | 1mg |
¥473.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624617-10mg |
N-(thiophen-2-ylmethyl)-1-((thiophen-2-ylmethyl)imino)-1H-inden-3-amine hydrochloride |
1274948-07-0 | 98% | 10mg |
¥809.00 | 2024-08-09 |
MJAOGDUAQODTCS-WQGAEACMSA-N 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
MJAOGDUAQODTCS-WQGAEACMSA-Nに関する追加情報
Compound CAS No. 1274948-07-0: A Comprehensive Overview
The compound with CAS No. 1274948-07-0, also known as MJAOGDUAQODTCS-WQGAEACMSA-N, is a fascinating molecule that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of organic heterocyclic compounds, which are characterized by their complex ring structures containing atoms other than carbon, such as nitrogen or oxygen.
Recent studies have highlighted the biological activity of MJAOGDUAQODTCS-WQGAEACMSA-N, particularly in the context of its role as a potential drug candidate for treating various diseases. Researchers have explored its ability to interact with specific biological targets, such as enzymes and receptors, making it a promising lead compound in drug discovery efforts.
The synthesis of MJAOGDUAQODTCS-WQGAEACMSA-N involves a multi-step process that combines advanced organic chemistry techniques, including cross-coupling reactions and stereo-selective synthesis. These methods ensure the production of high-purity samples, which are essential for accurate characterization and biological testing.
From a structural standpoint, MJAOGDUAQODTCS-WQGAEACMSA-N exhibits a highly functionalized framework, featuring multiple substituents that contribute to its chemical reactivity and stability. Computational studies have revealed that these substituents play a critical role in modulating the compound's electronic properties, which in turn influence its interactions with biological systems.
One of the most intriguing aspects of this compound is its ability to exhibit selective binding to certain proteins, a property that has significant implications for therapeutic applications. For instance, preliminary experiments suggest that MJAOGDUAQODTCS-WQGAEACMSA-N could serve as an inhibitor for enzymes involved in disease pathways, potentially offering a novel approach to treating conditions such as cancer or neurodegenerative disorders.
In terms of physical properties, MJAOGDUAQODTCS-WQGAEACMSA-N demonstrates remarkable stability under various conditions, making it suitable for long-term storage and transportation. Its solubility profile has also been extensively studied, with findings indicating excellent solubility in common organic solvents, which is advantageous for formulation purposes.
The environmental impact of MJAOGDUAQODTCS-WQGAEACMSA-N is another area of active research. Scientists are investigating its biodegradability and potential toxicity to aquatic organisms, ensuring that its use aligns with sustainable practices and regulatory requirements.
Looking ahead, the future of MJAOGDUAQODTCS-WQGAEACMSA-N appears bright, with ongoing research aimed at optimizing its pharmacokinetic properties and exploring its efficacy in preclinical models. As our understanding of this compound continues to grow, it holds the promise of becoming an important tool in the fight against various diseases.
1274948-07-0 (MJAOGDUAQODTCS-WQGAEACMSA-N) 関連製品
- 2227866-45-5((1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol)
- 16889-14-8(N-(2-(Diethylamino)ethyl)stearamide)
- 689227-25-6(N-(3-chlorophenyl)methyl-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide)
- 2760850-48-2(1H-Indazol-3-amine, 6-bromo-5-fluoro-1-methyl-)
- 2147626-44-4(2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol)
- 2229263-36-7(1-2-(naphthalen-1-yl)propan-2-ylcyclopropan-1-amine)
- 1806848-39-4(Ethyl 3-bromo-2-cyano-5-(trifluoromethoxy)benzoate)
- 921843-05-2(N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxybenzamide)
- 496912-08-4(ethyl 3-amino-3-(4-tert-butylphenyl)propanoate)
- 886941-96-4(N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-(pyridin-2-yl)methylbenzamide)
